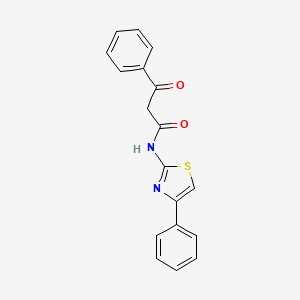
N-1,3-benzodioxol-5-yl-N'-4H-1,2,4-triazol-4-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-4H-1,2,4-triazol-4-ylthiourea, commonly known as BDT or benzodioxolylthiourea, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. BDT is synthesized through a multistep process that involves the reaction between 1,3-benzodioxole and 1,2,4-triazole.
Wirkmechanismus
The mechanism of action of BDT is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a crucial role in cell growth and division. The compound has been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
BDT has been shown to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. BDT has also been shown to have potent antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BDT in laboratory experiments is its potent biological activity. The compound has been shown to exhibit a wide range of biological activities, making it a valuable tool for investigating various cellular processes. However, the use of BDT in laboratory experiments is limited by its toxicity and potential side effects. Careful consideration must be given to the dosage and administration of the compound to ensure its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the use of BDT in scientific research. One area of interest is the development of new anticancer agents based on the structure of BDT. Researchers are also investigating the use of BDT as a diagnostic tool for detecting cancer cells. Additionally, the compound has potential applications in the development of new antimicrobial agents for the treatment of fungal and bacterial infections. Further research is needed to fully explore the potential of BDT in these areas.
Conclusion:
N-1,3-benzodioxol-5-yl-N'-4H-1,2,4-triazol-4-ylthiourea is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activities, making it a valuable tool for investigating various cellular processes. Although the use of BDT in laboratory experiments is limited by its toxicity and potential side effects, researchers are exploring the potential of the compound for the development of new anticancer and antimicrobial agents. Further research is needed to fully explore the potential of BDT in these areas.
Synthesemethoden
The synthesis of BDT involves a multistep process that includes the reaction of 1,3-benzodioxole with 1,2,4-triazole in the presence of a catalyst such as palladium acetate. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired product. The resulting compound is purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
BDT has found extensive applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activities. BDT has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,2,4-triazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2S/c18-10(14-15-4-11-12-5-15)13-7-1-2-8-9(3-7)17-6-16-8/h1-5H,6H2,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZDOCCXALPETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-bromophenyl)ethylidene]-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5888853.png)



![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)
![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)
![2-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5888885.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5888907.png)


![N-(4-isopropylphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5888928.png)
